[1-(Propan-2-yl)cyclopropyl]methanol
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Overview
Description
“[1-(Propan-2-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 1502415-85-1. It has a linear formula of C7H14O and a molecular weight of 114.19 . The compound is also known by the IUPAC name (1-isopropylcyclopropyl)methanol .
Molecular Structure Analysis
The InChI code for “[1-(Propan-2-yl)cyclopropyl]methanol” is 1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclopropyl group attached to a methanol group, with a propan-2-yl group attached to one of the carbons in the cyclopropyl ring .It should be stored at temperatures between 0-8 degrees Celsius . The compound has a density of 0.9±0.0 g/cm3 and a boiling point of 148.5±0.0 °C at 760 mmHg .
Scientific Research Applications
Chemoenzymatic Synthesis of Pharmaceutical Intermediates
[1-(Propan-2-yl)cyclopropyl]methanol: finds utility in chemoenzymatic methods for synthesizing important pharmaceutical intermediates. For instance, it has been employed in the efficient synthesis of compounds like (S)-3-(4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol using Pseudomonas fluorescens lipase (PFL) . These intermediates play crucial roles in drug development.
Safety And Hazards
properties
IUPAC Name |
(1-propan-2-ylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQNNRXSNYVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Propan-2-yl)cyclopropyl]methanol |
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